molecular formula C17H24N2O2 B2905366 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide CAS No. 633299-26-0

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide

Cat. No.: B2905366
CAS No.: 633299-26-0
M. Wt: 288.391
InChI Key: NXNWBPCCJHHBBQ-UHFFFAOYSA-N
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Description

Historical Context of Azaspirocyclic Compounds in Medicinal Chemistry

Azaspirocyclic compounds have emerged as privileged structures in drug discovery due to their ability to modulate biological targets with high specificity. Early work focused on simple spiropiperidines and azaspirodecanes, which demonstrated promising activity against neurological and infectious diseases. For instance, the discovery of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor agonists highlighted the role of spirocyclic frameworks in achieving multi-target engagement. These compounds exhibited nanomolar affinity for opioid receptors, underscoring their potential in pain management.

The incorporation of heteroatoms into spirocyclic systems further expanded their utility. A landmark study in 2018 revealed that indolyl azaspiroketal Mannich bases, such as 1-oxa-4-thia-8-azaspiro[4.6]undecane, displayed potent antimycobacterial activity (MIC~50~ = 1.9–2.0 μM). This work established azaspiroketals as critical motifs for disrupting bacterial membrane integrity, paving the way for structurally analogous compounds like 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide.

Emergence of 1-Oxa-4-Azaspiro Frameworks in Pharmaceutical Research

The 1-oxa-4-azaspiro framework combines oxygen and nitrogen heteroatoms within a spirocyclic ring system, conferring distinct electronic and steric properties. This scaffold gained prominence after researchers demonstrated its ability to balance lipophilicity and aqueous solubility—a critical challenge in central nervous system (CNS) drug development. For example, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane reduced the logarithm of the distribution coefficient (logD~7.4~) by −0.75, enhancing blood-brain barrier penetration.

Recent advances in synthetic methodologies have enabled the diversification of 1-oxa-4-azaspiro derivatives. A 2019 study synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones via metal-catalyzed oxidative cyclization, achieving IC~50~ values of 0.08–0.19 μM against breast and lung cancer cell lines. These findings underscore the scaffold’s versatility in oncology, particularly when functionalized with carboxamide groups.

Evolution of Spirocyclic Carboxamides as Biological Modulators

Carboxamide-functionalized spirocycles have become indispensable in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. The antimycobacterial activity of indolyl azaspiroketal Mannich bases, such as 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, highlighted the importance of carboxamide positioning (MIC~50~ = 6–14 μM). Structural-activity relationship (SAR) studies revealed that relocating the azaspiroketal moiety to non-Mannich base configurations diminished potency by 10-fold, emphasizing the critical role of carboxamide topology.

In antitumor applications, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones bearing carboxamide side chains exhibited submicromolar cytotoxicity against HeLa and MDA-MB-231 cells. Compound 11h , featuring a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core, demonstrated IC~50~ values of 0.08–0.19 μM across three cancer cell lines, validating carboxamides as key pharmacophores.

Significance of the [4.6]Undecane Scaffold in Drug Discovery

The [4.6]undecane scaffold, characterized by a spiro junction between six- and four-membered rings, offers unique conformational rigidity and stereochemical complexity. Comparative studies of azaspiro[3.3]heptanes and [4.6]undecanes revealed that the latter’s larger ring system reduces steric strain while maintaining optimal logD~7.4~ values (−0.44 to −0.75). For instance, 1-oxa-4-thia-8-azaspiro[4.6]undecane exhibited a logD~7.4~ of −0.5, making it suitable for targeting intracellular pathogens.

The scaffold’s three-dimensional geometry also enhances target selectivity. Quantum mechanical (QM) minimization studies showed that the distance between heteroatoms in 1-oxa-4-azaspiro[4.6]undecane (2.5 Å) differs significantly from morpholine analogues (1.8 Å), enabling selective interactions with hydrophobic binding pockets. This property has been exploited in kinase inhibitor design, where [4.6]undecane derivatives achieve >2000-fold selectivity for pathogenic kinase isoforms.

Properties

IUPAC Name

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-13-19(16(20)18-15-9-5-4-6-10-15)17(21-14)11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWBPCCJHHBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Spirocyclization: The intermediate formed in the previous step undergoes spirocyclization to form the spiro undecane system. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxazolidine ring or the carboxamide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce new substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Altering membrane permeability: Affecting the permeability of cellular membranes, which can influence the transport of ions and molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Ring Size Variations

A critical comparison involves spirocyclic compounds with differing ring sizes and heteroatom arrangements:

Compound Name Core Structure Substituents Key Differences
2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide Spiro[4.6] Methyl, N-phenyl carboxamide Reference compound
5-(4-Methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane Spiro[5.5] 4-Methoxyphenyl Larger spiro system (5.5 vs. 4.6); no carboxamide
1,4-Dioxa-8-azaspiro[4.5]decane-2-methanol Spiro[4.5] Methanol, 8-aza Additional oxygen atom; smaller spiro system
  • Heteroatom Positioning : The 1-oxa-4-aza configuration in the target compound may influence hydrogen-bonding capacity and solubility relative to 1,4-dioxa-8-aza analogs .

Pharmacological and Functional Comparisons

While bioactivity data for the target compound is absent in the evidence, related spirocycles are explored as enzyme inhibitors. For example:

  • PfMRK Inhibitors : Spirocyclic compounds are studied for kinase inhibition, with ring size and substituents affecting cellular permeability and target affinity .

The N-phenyl carboxamide group in the target compound may enhance binding to hydrophobic enzyme pockets, analogous to phenylacetamide motifs in cyclohexanol-derived inhibitors .

Physicochemical Properties and Stability

’s lumping strategy groups compounds with similar structures under shared surrogate properties . For instance:

  • LogP and Solubility: The methyl and phenyl groups in the target compound likely increase hydrophobicity (higher LogP) compared to smaller, polar analogs like 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol .
  • Metabolic Stability : Spiro[4.6] systems may resist cytochrome P450 oxidation better than less rigid structures, though this requires experimental validation.

Biological Activity

2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide, with CAS number 633299-26-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various cancer cell lines.

The molecular formula of this compound is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of approximately 288.38 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound involves several chemical reactions, primarily focusing on the formation of the spirocyclic framework. The synthetic pathway typically includes:

  • Formation of the oxa and aza rings through cyclization reactions.
  • Functionalization at the nitrogen and carbon sites to introduce the phenyl and methyl groups.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.

Case Studies:

  • In Vitro Studies:
    • In a comparative study, compounds similar to 2-methyl-N-phenyl-1-oxa-4-azaspiro demonstrated IC50 values ranging from 0.08 µM to 0.26 µM against A549 and MDA-MB-231 cells, indicating potent cytotoxic effects .
    • Specifically, compound 11h was noted for its strong activity against the A549 cell line with an IC50 of 0.18 µM .
  • Mechanism of Action:
    • Flow cytometry analyses revealed that treatment with this compound can induce cell cycle arrest at the G2 phase in MDA-MB-231 cells, leading to increased apoptosis rates . This suggests that the compound may disrupt normal cellular proliferation pathways.

Comparative Efficacy Table

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methyl-N-phenyl...A5490.18Induces G2 phase arrest; apoptosis
Compound 11dMDA-MB-2310.08Cytotoxicity via apoptosis
Compound 8bHeLa0.18Cell cycle arrest; apoptosis

Q & A

What are the common synthetic routes for 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide, and how are reaction conditions optimized?

Category : Basic (Synthesis)
Answer :
The synthesis typically involves multi-step reactions, starting with cyclization of amine or carbonyl precursors to form the spirocyclic core. Key steps include:

  • Cyclization : Use of diethyl azodicarboxylate or similar reagents to facilitate spirocycle formation .
  • Carboxamide Introduction : Coupling reactions (e.g., using EDC/HOBt) to attach the N-phenylcarboxamide group .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve high purity .
    Optimization involves solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize side products .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Category : Basic (Characterization)
Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic and carboxamide moieties; chemical shifts for methyl groups appear at ~1.2–1.5 ppm, while aromatic protons (N-phenyl) resonate at 7.2–7.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 330.18 for C₁₉H₂₄N₂O₂) .
  • HPLC : Reversed-phase chromatography (e.g., Chromolith columns) resolves diastereomers or impurities .

How does the solubility profile of this compound influence its application in biological assays?

Category : Basic (Physicochemical Properties)
Answer :
The compound’s solubility varies with solvent polarity:

  • Organic Solvents : High solubility in DMSO or DMF (>50 mg/mL) facilitates stock solutions for in vitro assays .
  • Aqueous Buffers : Limited solubility (e.g., <0.1 mg/mL in PBS) necessitates surfactants (e.g., Tween-80) or co-solvents for cellular studies .
    Lipophilicity (LogP ~2.5) suggests moderate membrane permeability, critical for intracellular target engagement .

What reaction mechanisms govern the spirocyclic core’s stability under acidic or basic conditions?

Category : Advanced (Reaction Chemistry)
Answer :

  • Acidic Conditions : Protonation of the azaspiro nitrogen destabilizes the ring, leading to hydrolysis (e.g., cleavage of the oxa-aza bridge at pH <3) .
  • Basic Conditions : The carboxamide group may undergo saponification, but the spirocyclic structure remains intact unless heated (>80°C) .
    Mechanistic studies using deuterated solvents (e.g., D₂O for kinetic isotope effects) and LC-MS monitoring are recommended .

How can diastereomers formed during synthesis be resolved, and what analytical tools validate their purity?

Category : Advanced (Stereochemistry)
Answer :

  • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers .
  • Crystallization : Diastereomeric salts (e.g., using L-tartaric acid) exploit differential solubility .
  • Validation : Polarimetry and circular dichroism (CD) confirm enantiomeric excess (>98% purity) .

How should researchers address contradictions in biological activity data across studies?

Category : Advanced (Data Analysis)
Answer :

  • Source Identification : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in enzyme inhibition may arise from ATP concentration variations .
  • Statistical Design : Use factorial experiments (e.g., Taguchi methods) to isolate variables like pH or temperature .
  • Meta-Analysis : Apply hierarchical clustering to published datasets to identify outliers .

What computational approaches predict the compound’s interactions with biological targets?

Category : Advanced (Modeling)
Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) via hydrogen bonding with the carboxamide group .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Regression models correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .

How does structural modification of the spirocyclic core alter pharmacological properties?

Category : Advanced (Structure-Activity Relationships)
Answer :

  • Methyl Group : Enhances metabolic stability (reduced CYP3A4 oxidation) compared to unsubstituted analogs .
  • N-Phenyl Substitution : Electron-withdrawing groups (e.g., -CF₃) improve target affinity but reduce solubility .
  • Spiro Ring Size : Aza[4.6] systems show better conformational flexibility than [4.5] analogs, affecting binding kinetics .

What experimental strategies validate the compound’s mechanism of enzyme inhibition?

Category : Advanced (Biological Assays)
Answer :

  • Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) .
  • Knockdown/Overexpression : CRISPR-edited cell lines confirm target specificity .

How can statistical experimental design optimize reaction yields and purity?

Category : Advanced (Process Chemistry)
Answer :

  • DoE (Design of Experiments) : Central composite designs screen variables (e.g., temperature, catalyst loading) to maximize yield .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 1.2 eq. reagent) .
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.